Glyceryl behenate

Descripción general

Descripción

Glyceryl behenate is a compound widely used in various industries, including cosmetics, pharmaceuticals, and food. Chemically, it is a mixture of esters of behenic acid and glycerol, predominantly containing glyceryl dibehenate . It is known for its emollient and emulsifying properties, making it a valuable ingredient in skincare products and pharmaceutical formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glyceryl behenate is typically synthesized through the esterification of behenic acid with glycerol. The process involves the following steps :

Addition of Behenic Acid and Glycerol: Behenic acid and glycerol are added to a reactor and thoroughly stirred.

Dehydration and Esterification: The mixture is directly heated to induce a dehydration and esterification reaction.

Decolorization: Active carbon is added for decolorization, and the mixture is filtered while hot.

Crystallization and Drying: Purified water is added, and the mixture is cooled for crystallization. The product is then centrifuged, dried, and crushed to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often exceeding 89% . The absence of catalysts like sulfuric acid or p-toluene sulfonic acid makes the process environmentally friendly and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Glyceryl behenate primarily undergoes esterification reactions. It is stable under normal conditions and does not readily participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions:

Esterification: Behenic acid and glycerol are the primary reagents.

Decolorization: Active carbon is used for decolorization.

Major Products: The major product formed from the esterification reaction is this compound, predominantly glyceryl dibehenate .

Aplicaciones Científicas De Investigación

Glyceryl behenate has a wide range of applications in scientific research :

Chemistry: It is used as a matrix-forming agent in the preparation of sustained-release tablets and as a lubricant in oral solid dosage formulations.

Biology: this compound is used in the encapsulation of various drugs, including retinoids, for controlled release.

Medicine: It is a key ingredient in lipidic nanoparticles, such as solid lipid nanoparticles and nanostructured lipid carriers, which are used for drug delivery.

Industry: In the cosmetics industry, it serves as an emollient and emulsifying agent, enhancing the texture and stability of skincare products.

Mecanismo De Acción

Glyceryl behenate works by altering the interfacial tension between droplets of water or hydrophilic molecules and lipid droplets . This property makes it an effective emulsifying agent, allowing it to stabilize emulsions in cosmetic and pharmaceutical formulations. In drug delivery systems, it forms a lipid matrix that controls the release of active pharmaceutical ingredients.

Comparación Con Compuestos Similares

- Glyceryl monostearate

- Glyceryl monolaurate

- Glyceryl monopalmitate

Comparison: Glyceryl behenate is unique due to its longer fatty acid chain (behenic acid) compared to other glyceryl esters like glyceryl monostearate or glyceryl monolaurate . This longer chain contributes to its superior emollient properties and its effectiveness in forming stable emulsions. Additionally, this compound’s ability to form lipidic nanoparticles makes it particularly valuable in advanced drug delivery systems .

Actividad Biológica

Glyceryl behenate, a glycerol ester of behenic acid, is increasingly recognized in pharmaceutical and biomedical applications due to its unique properties as a lipid excipient. This article delves into the biological activity of this compound, highlighting its role in drug delivery systems, its physicochemical characteristics, and its therapeutic potential.

Overview of this compound

This compound is primarily utilized in pharmaceutical formulations as a controlled-release excipient. Its waxy texture and low density allow it to float on aqueous solutions, enhancing its application in sustained-release dosage forms. The compound's compressibility and molecular binding properties make it suitable for tablet formulations, where it can modulate drug release rates effectively .

- Chemical Structure : this compound consists of glycerol and behenic acid, contributing to its hydrophobic characteristics.

- Melting Point : Typically around 70°C, which influences its behavior in drug formulations.

- Solubility : Poorly soluble in water but soluble in organic solvents, making it ideal for lipid-based formulations.

Drug Release Mechanism

This compound is used as a matrix former in controlled-release formulations. Studies indicate that the release rate of drugs from this compound matrices can be influenced by several factors, including the concentration of this compound and the presence of other excipients like HPMC (Hydroxypropyl Methylcellulose). For instance, increasing the concentration of this compound generally slows down drug release due to enhanced matrix integrity .

Table 1: Influence of this compound Concentration on Drug Release Rates

| This compound Concentration (%) | Release Rate Constant (k) | Activation Energy (EA) (kJ/mol) |

|---|---|---|

| 10 | 0.15 | 3.83 |

| 30 | 0.10 | 25.67 |

| 50 | 0.05 | 56.13 |

Antifungal Activity

Recent studies have demonstrated that this compound can enhance the antifungal activity of certain drugs when used in lipid-based formulations. For example, keto-loaded nanoparticles containing this compound exhibited a fourfold increase in cell inhibition rates against fungal strains compared to free drugs . This suggests that this compound not only serves as an excipient but may also possess intrinsic biological activity.

Case Studies

-

Haloperidol-Loaded Solid Lipid Nanoparticles :

A study focused on developing haloperidol-loaded solid lipid nanoparticles using this compound aimed at improving brain targeting through intranasal administration. The optimized formulation demonstrated a particle size of approximately 103 nm and an entrapment efficiency of nearly 79%. In vivo studies on Wistar rats indicated significant brain targeting potential, highlighting the efficacy of this compound as a carrier for central nervous system drugs . -

Controlled Release of Aceclofenac :

Research investigating the use of this compound for producing solid lipid nanoparticles for aceclofenac delivery revealed that varying the lipid concentration affected both the drug release profile and kinetic parameters significantly. This study provided insights into how this compound can be manipulated to optimize therapeutic outcomes .

Propiedades

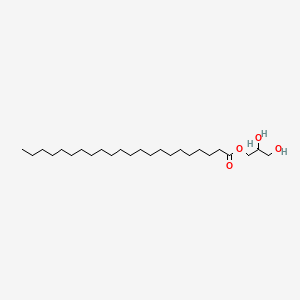

IUPAC Name |

2,3-dihydroxypropyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015809 | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30233-64-8, 77538-19-3, 6916-74-1 | |

| Record name | Glyceryl monobehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl behenate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL MONOBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl behenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.